molecular formula C13H18O3 B564513 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid CAS No. 53949-53-4

2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid

Cat. No.: B564513
CAS No.: 53949-53-4
M. Wt: 222.28 g/mol
InChI Key: RMOQYHYFRKTDRI-UHFFFAOYSA-N
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Description

1-Hydroxy Ibuprofen is a metabolite of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). Ibuprofen is commonly used for the relief of symptoms of arthritis, fever, and pain, especially where there is an inflammatory component. The chemical formula of 1-hydroxy ibuprofen is C₁₃H₁₈O₃, and it is formed through the hydroxylation of ibuprofen .

Scientific Research Applications

1-Hydroxy ibuprofen has several scientific research applications, including:

Mechanism of Action

Target of Action

1-Hydroxyibuprofen, also known as 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid, primarily targets the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of pain and inflammation .

Mode of Action

1-Hydroxyibuprofen interacts with its targets, the cyclooxygenase enzymes, by inhibiting their activity . This inhibition is non-selective and reversible . The interaction results in a decrease in the production of prostaglandins, thereby reducing pain and inflammation .

Biochemical Pathways

The primary biochemical pathway affected by 1-Hydroxyibuprofen is the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, 1-Hydroxyibuprofen disrupts the conversion of arachidonic acid to prostaglandins . This leads to a decrease in prostaglandin levels, which in turn reduces pain and inflammation .

Pharmacokinetics

The pharmacokinetic properties of 1-Hydroxyibuprofen, including its absorption, distribution, metabolism, and excretion (ADME) properties, influence its bioavailability . .

Result of Action

The molecular and cellular effects of 1-Hydroxyibuprofen’s action primarily involve the reduction of prostaglandin synthesis . This leads to a decrease in pain and inflammation at the cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Hydroxyibuprofen . For instance, the presence of other compounds in the environment can affect the degradation and hence the effectiveness of 1-Hydroxyibuprofen . Furthermore, the physicochemical characteristics of 1-Hydroxyibuprofen make its degradation in the environment or by microorganisms difficult .

Biochemical Analysis

Biochemical Properties

1-Hydroxyibuprofen interacts with various enzymes, proteins, and other biomolecules. Its analgesic activity is linked to its anti-inflammatory effects and is related to reduction in the ex vivo production in blood of cyclo-oxygenase (COX)-1 and COX-2 derived prostanoids .

Cellular Effects

1-Hydroxyibuprofen, being a metabolite of ibuprofen, shares similar cellular effects. It influences cell function by reducing inflammation and pain, which can impact cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1-Hydroxyibuprofen is closely related to that of ibuprofen. It exerts its effects at the molecular level by inhibiting the COX-1 and COX-2 enzymes, which are involved in the production of prostanoids, compounds that play a key role in inflammation and pain .

Dosage Effects in Animal Models

While specific studies on 1-Hydroxyibuprofen dosage effects in animal models are limited, ibuprofen, from which 1-Hydroxyibuprofen is derived, has been extensively studied. The effects of ibuprofen vary with different dosages, and high doses can lead to toxic or adverse effects .

Metabolic Pathways

1-Hydroxyibuprofen is involved in the metabolic pathways of ibuprofen. It is one of the major metabolites of ibuprofen, indicating that it interacts with the enzymes involved in ibuprofen metabolism .

Subcellular Localization

As a small, lipid-soluble molecule, it is likely to be able to cross cell membranes and distribute throughout the cell .

Preparation Methods

The synthesis of 1-hydroxy ibuprofen typically involves the hydroxylation of ibuprofen. This can be achieved through various synthetic routes, including:

Chemical Reactions Analysis

1-Hydroxy ibuprofen undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include carboxy ibuprofen and ibuprofen .

Comparison with Similar Compounds

1-Hydroxy ibuprofen can be compared with other similar compounds, such as:

    Ibuprofen: The parent compound, widely used as an NSAID.

    Carboxy Ibuprofen: Another metabolite of ibuprofen formed through further oxidation of 1-hydroxy ibuprofen.

    2-Hydroxy Ibuprofen: Another hydroxylated metabolite of ibuprofen.

1-Hydroxy ibuprofen is unique in its specific hydroxylation position, which influences its pharmacokinetic and pharmacodynamic properties compared to other metabolites .

Properties

IUPAC Name

2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9,12,14H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOQYHYFRKTDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016132
Record name 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid
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Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53949-53-4
Record name 2-[4′-(1-Hydroxy-2-methylpropyl)phenyl]propionic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid
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Record name 2-(4'-(1-HYDROXY-2-METHYLPROPYL)PHENYL)PROPIONIC ACID
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Q & A

Q1: How is 1-Hydroxyibuprofen formed and what does its presence indicate?

A1: 1-Hydroxyibuprofen is a minor metabolite of ibuprofen, primarily generated through metabolic processes in the liver. [] Its presence in urine samples can serve as a marker for ibuprofen intake, particularly in contexts like doping control in equestrian sports. []

Q2: Why is the removal efficiency of 1-Hydroxyibuprofen from wastewater often lower than that of its parent compound, ibuprofen?

A2: Research suggests that 1-Hydroxyibuprofen, with its relatively low log D value (a measure of lipophilicity), exhibits lower removal efficiency in wastewater treatment plants (WWTPs) compared to ibuprofen, which has a higher log D value. [] This difference implies that 1-Hydroxyibuprofen might be more persistent in water environments.

Q3: Are there any analytical methods specifically designed for detecting and quantifying 1-Hydroxyibuprofen in complex matrices like wastewater?

A3: Yes, researchers have developed sensitive and selective analytical methods for 1-Hydroxyibuprofen determination. One such approach utilizes cork as a natural sorbent phase in rotating-disk sorptive extraction to isolate and preconcentrate 1-Hydroxyibuprofen from aqueous samples. []

Q4: What are the potential environmental concerns regarding 1-Hydroxyibuprofen and similar pharmaceutical metabolites?

A5: The presence of pharmaceuticals and their metabolites, including 1-Hydroxyibuprofen, in water resources raises concerns about potential ecotoxicological effects. [, ] Further research is needed to fully understand the long-term impacts of these compounds on aquatic ecosystems and develop effective mitigation strategies.

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